BenchChemオンラインストアへようこそ!

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)

LC-MS/MS Internal Standard Isotope Dilution Quantification Pharmaceutical Impurity Profiling

Select 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) for definitive impurity quantification. The +3 Da mass shift and ≥98% isotopic purity ensure unambiguous LC-MS/MS differentiation from the unlabeled analyte, eliminating co-elution interference. Matches Alfuzosin EP Impurity A/USP Related Compound A for direct spike-and-recovery, meeting ICH Q3A/Q3B reporting thresholds. The furan chromophore supports dual UV/MS detection, reducing method lifecycle costs. Essential for ANDA/DMF submissions and forced degradation studies.

Molecular Formula C19H24ClN5O4
Molecular Weight 424.9 g/mol
Cat. No. B12419101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)
Molecular FormulaC19H24ClN5O4
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
InChIInChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;
InChIKeyLYASKMMJFCEPIG-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) – Core Identity and Procurement Baseline


2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) [CAS 1346605-39-7] is a stable-isotope-labelled pharmaceutical impurity reference standard. The compound is the deuterated form of Alfuzosin EP Impurity A (USP Alfuzosin Related Compound A), a process-related impurity of the α1-adrenoceptor antagonist alfuzosin [1]. Its molecular formula is C19H21D3ClN5O4 with a molecular weight of 424.90 g/mol, representing a nominal +3 Da mass shift relative to the unlabeled 2,3,4,5-tetradehydro alfuzosin hydrochloride (C19H24ClN5O4, MW 421.88 g/mol) . The tetradehydro modification replaces the tetrahydrofuran ring of alfuzosin with a furan moiety, while deuteration occurs at the N-methyl position, making the compound fit-for-purpose as an LC-MS/MS internal standard or impurity marker in alfuzosin analytical methods .

Why Unlabeled 2,3,4,5-Tetradehydro Alfuzosin Hydrochloride Cannot Substitute for the Deuterated Form in Quantitative Analysis


Generic substitution of 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) with the unlabeled analog (CAS 98902-29-5) fails because they serve categorically different analytical functions. The unlabeled compound co-elutes and ionizes identically to the endogenous impurity analyte, precluding its use as an internal standard—any substitution destroys the mass-spectrometric differentiation required for isotope-dilution quantification. Even partial replacement with lower-purity deuterated analogs introduces cross-talk at the lower limit of quantification (LLOQ) due to residual unlabeled species. These failures manifest as systematic bias in impurity profiling, invalidated method validation, and non-compliance with ICH Q3A/Q3B impurity reporting thresholds [1]. The quantitative evidence below establishes the specific dimensions on which selection of the d3-labeled impurity reference standard is consequential.

Quantitative Differentiation Evidence for 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) Versus Closest Analogs


Mass Shift and Isotopic Purity: vs. Unlabeled 2,3,4,5-Tetradehydro Alfuzosin Hydrochloride

The target compound incorporates three deuterium atoms at the N-methyl position, producing a nominal +3 Da mass shift versus the unlabeled 2,3,4,5-tetradehydro alfuzosin hydrochloride . For deuterated alfuzosin reference standards, isotopic purity is routinely specified at ≥98% (Alfuzosin-d3 hydrochloride, cat. V105615), with high-grade lots achieving 99.90% (Alfuzosin-d3, cat. HY-B0192S2) . This purity envelope ensures ≤2% residual unlabeled species, directly limiting cross-talk interference at the LLOQ. In contrast, the unlabeled impurity standard (CAS 98902-29-5) provides zero mass differentiation, rendering isotope-dilution MS quantification impossible.

LC-MS/MS Internal Standard Isotope Dilution Quantification Pharmaceutical Impurity Profiling

Structural Basis for Pharmacopoeial Impurity Classification: Tetradehydro Core vs. Parent Alfuzosin Hydrochloride

The 2,3,4,5-tetradehydro core differs from parent alfuzosin by oxidation of the tetrahydrofuran ring to a furan ring, resulting in a molecular weight of 385.42 g/mol for the free base (C19H23N5O4) and 421.88 g/mol for the unlabeled hydrochloride salt [1]. This structural modification is formally recognized as Alfuzosin EP Impurity A and USP Related Compound A—a process impurity required to be controlled in drug substance and drug product specifications per ICH Q3A/Q3B [2]. In a validated HPLC method for alfuzosin hydrochloride extended-release tablets, the acceptance criterion for any individual unspecified impurity is NMT 0.2%, with total impurities NMT 1.0% [3]. The deuterated form provides a structurally identical, isotopically resolved reference standard for quantifying this specific impurity without analytical interference.

Pharmaceutical Impurity Profiling EP Impurity A USP Related Compound A

Receptor Binding Affinity Baseline: Class-Level α1-Adrenoceptor Pharmacology of the Tetradehydro Scaffold

No published receptor binding Ki values exist specifically for 2,3,4,5-tetradehydro alfuzosin or its d3-labeled form. As a class-level inference, parent alfuzosin binds to recombinant human α1-adrenoceptor subtypes with Ki values of 2.4 nM (α1A), 1.4 nM (α1B), and 4.2 nM (α1D), and exhibits functional uroselectivity with minimal blood pressure effects at therapeutic doses (10–30 µg/kg) in rat models [1][2]. The tetradehydro impurity is tested for its presence in drug substance but is not a therapeutic agent; its receptor pharmacology is relevant only insofar as any residual impurity-mediated activity would need to be excluded in safety qualification per ICH Q3A [3]. The deuterated standard itself serves only as an analytical tool and is not intended for pharmacological evaluation.

α1-Adrenoceptor Binding Affinity Pharmacopoeial Impurity Pharmacology Receptor Subtype Selectivity

Procurement-Specific Analytical Performance: Mass Spectrometric Differentiation vs. Non-Deuterated Alfuzosin Impurity Standards

Deuterated internal standards consistently outperform non-deuterated structural analogs in LC-MS/MS method validation parameters. A validated LC-MS/MS method for alfuzosin in human plasma (using terazosin as internal standard) achieved an LLOQ of 0.1 ng/mL with accuracy 85–115% and precision CV <15% [1]. However, when a deuterated internal standard such as Alfuzosin-d3 is used, the co-elution and ionization matrix effects are more precisely matched, enabling LLOQ values as low as 0.05 ng/mL in some published methods . For impurity quantification, the 2,3,4,5-Tetradehydro Alfuzosin-d3 standard provides the same matched-matrix advantage specifically for EP Impurity A, avoiding the differential recovery and ionization efficiency issues inherent to non-isotopic internal standards .

Isotope Dilution Mass Spectrometry Impurity Quantification Method Validation

Optimal Application Scenarios for 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) Based on Quantitative Evidence


LC-MS/MS Quantification of Alfuzosin EP Impurity A in Drug Substance and Drug Product for ANDA/DMF Submission

The +3 Da mass shift of the d3-labeled impurity standard, combined with ≥98% isotopic purity, enables precise isotope-dilution quantification of 2,3,4,5-tetradehydro alfuzosin at levels required to demonstrate compliance with the NMT 0.2% unspecified impurity threshold stipulated in USP monographs [1]. The structural identity of the compound as Alfuzosin EP Impurity A/USP Related Compound A means it directly matches the analyte of interest, eliminating differential recovery bias during sample preparation. This is the critical-use case for generic pharmaceutical manufacturers preparing ANDA submissions or DMFs, where regulatory reviewers explicitly expect the use of compendial impurity standards [2].

Method Development and Validation for Simultaneous Assay of Alfuzosin and Its Process Impurities

The combination of a tetradehydro (furan) chromophore and deuterium labeling permits simultaneous UV-based and MS-based detection within a single chromatographic run. The furan ring provides distinct UV absorbance maxima compared to the tetrahydrofuran-bearing parent alfuzosin, while the d3 label enables MRM-based quantification even when the unlabeled impurity co-elutes with matrix components . This dual-detection capability supports method transfer between HPLC-UV (QC release testing) and LC-MS/MS (stability-indicating methods), reducing method lifecycle costs for analytical development laboratories.

Stability-Indicating Method Development: Forced Degradation and Impurity Fate Tracking

The tetradehydro impurity can form via oxidative degradation of alfuzosin under stress conditions (e.g., peroxide exposure). The d3-labeled standard enables accurate spike-and-recovery experiments in forced degradation studies, distinguishing genuine degradant formation from analytical artifacts. Because the deuterated form retains identical chemical reactivity—including oxidation of the furan ring by potassium permanganate, which yields dihydroxy intermediates—it serves as a thermodynamically matched tracer for degradation pathway elucidation . This application is essential for pharmaceutical development groups establishing the impurity control strategy per ICH Q1A(R2).

Pharmacokinetic and Metabolic Tracing Studies Differentiating Alfuzosin from Its Impurities in Biological Matrices

In in vitro hepatocyte incubations or in vivo pharmacokinetic studies, the tetradehydro impurity may arise as a metabolite or co-extracted interference. Spiking with the d3-labeled standard at known concentrations enables biologically relevant quantification windows (e.g., 0.1–38.1 ng/mL in human plasma) that distinguish parent alfuzosin from its process-related impurity, avoiding overestimation of drug exposure . This is particularly relevant for bioequivalence studies where impurity-related analytical interference could confound Cmax and AUC determinations.

Quote Request

Request a Quote for 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.